molecular formula C16H17N5O2 B12263976 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B12263976
M. Wt: 311.34 g/mol
InChI Key: FQEPXPLONRLVMJ-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin moiety and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with various reagents to form intermediate compounds. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further modified using alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the substitution reactions often use alkyl or aralkyl halides in the presence of DMF and LiH . Oxidation and reduction reactions may require specific catalysts and controlled temperatures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzodioxin derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to its triazolopyrazine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C16H17N5O2/c1-11-18-19-16-15(17-5-6-21(11)16)20(2)10-12-3-4-13-14(9-12)23-8-7-22-13/h3-6,9H,7-8,10H2,1-2H3

InChI Key

FQEPXPLONRLVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N(C)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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